molecular formula C24H16N3NaO3S B047233 Fluorescent brightener 46 CAS No. 6416-68-8

Fluorescent brightener 46

Cat. No.: B047233
CAS No.: 6416-68-8
M. Wt: 449.5 g/mol
InChI Key: PCNRQYHSJVEIGH-ASTDGNLGSA-M
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Description

This property enhances the brightness and whiteness of materials, making it a valuable additive in various industries.

Mechanism of Action

Target of Action

Fluorescent brightener 46, also known as Tinopal RBS, primarily targets materials such as fabrics, paper, and plastics . Its role is to enhance the appearance of these materials, causing a “whitening” effect . It achieves this by increasing the overall amount of blue light reflected from the material .

Mode of Action

This compound operates through a process of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum . Following absorption, it re-emits light in the blue region (typically 420-470 nm) of the visible spectrum . This process of absorbing invisible short wavelength radiation and re-emitting it in the visible blue light imparts a brilliant whiteness to the light reflected by a substrate .

Biochemical Pathways

It’s known that the compound works via a fluorescent mechanism . The brightening effect is neither bleaching nor blueing . Fluorescent colors will reflect more light than they can absorb from the visible range of the spectrum .

Pharmacokinetics

It’s known that the compound has a high affinity to substrates like cellulosic fibers and is stable towards chlorine .

Result of Action

The result of the action of this compound is a brighter and fresher appearance of the material it is applied to . It makes intrinsically yellow/orange materials look less so, by compensating the deficit in blue and purple light reflected by the material, with the blue and purple optical emission of the fluorophore .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found in environmental matrices . Moreover, its effectiveness can be “boosted” by the addition of certain polyols, such as high molecular weight polyethylene glycol or polyvinyl alcohol . These additives increase the visible blue light emissions significantly . Excess brightener can often cause a greening effect as emissions start to show above the blue region in the visible spectrum .

Biochemical Analysis

Biochemical Properties

Fluorescent Brightener 46 absorbs ultraviolet light and re-emits it as visible blue light . This property allows it to interact with various biomolecules, particularly those involved in light absorption and emission.

Cellular Effects

This compound has been shown to inhibit fungi by binding to chitin in the cell wall, disrupting cell wall integrity . This suggests that it may influence cell function by affecting the structural integrity of cells.

Molecular Mechanism

The mechanism of action of this compound involves absorbing ultraviolet light and re-emitting it as visible blue light . This process is facilitated by its organic molecular structure, which allows it to absorb UV light in the 340 to 370 nanometers range and emit blue light in the 420 to 470 nanometers range .

Temporal Effects in Laboratory Settings

It has been noted that it exhibits good stability in water solution .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Some studies have shown noticeable effects on the inhibition of growth, locomotion, and reproduction of Caenorhabditis elegans nematodes exposed to similar optical brighteners

Metabolic Pathways

It is known to interact with chitin, a key component of the cell walls of fungi , suggesting it may be involved in the metabolism of this polysaccharide.

Transport and Distribution

It is known to bind to chitin in the cell walls of fungi , suggesting it may interact with transporters or binding proteins involved in chitin transport.

Subcellular Localization

Given its interaction with chitin in the cell wall, it may be localized to the cell wall in fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 46 involves several steps. One common method includes the preparation of triazinyl fluorescent brightener intermediates. This process involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid using diethylene glycol instead of water to increase yield and reduce reaction time . The final step involves the reduction of nitro groups and subsequent reaction with cyanuric chloride and amines or alcohols .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of specific solvents and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 46 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of nitro groups to amino groups is a crucial step in its synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis when chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas or other reducing agents like sodium borohydride can be used.

    Substitution: Cyanuric chloride and various amines or alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound compound .

Scientific Research Applications

Fluorescent brightener 46 has a wide range of applications in scientific research:

    Chemistry: Used as a whitening agent in the production of paper, textiles, and plastics.

    Biology: Utilized in experimental mycology for quantization of fungal cells and studying cell wall architecture.

    Medicine: Applied in histopathology for diagnosing mycosis and pneumocystosis.

    Industry: Added to laundry detergents, soaps, and cleaning agents to enhance the brightness of fabrics.

Comparison with Similar Compounds

  • 4,4’-diamino-2,2’-stilbenedisulfonic acid
  • 4,4’-bis(benzoxazolyl)-cis-stilbene
  • 2,5-bis(benzoxazol-2-yl)thiophene

Uniqueness: Fluorescent brightener 46 is unique due to its specific absorption and emission properties, making it highly effective in enhancing the brightness and whiteness of materials. Its stability and efficiency in various applications set it apart from other similar compounds .

Properties

IUPAC Name

sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNRQYHSJVEIGH-ASTDGNLGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034783
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6416-68-8, 56776-27-3
Record name C.I. 40645
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescent brightener 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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